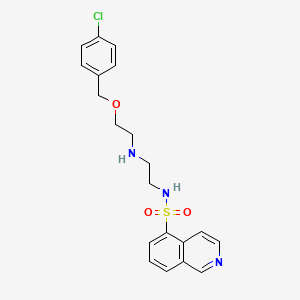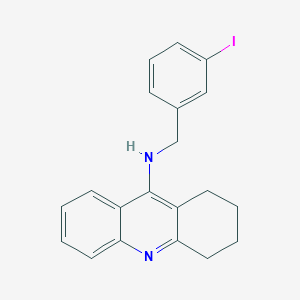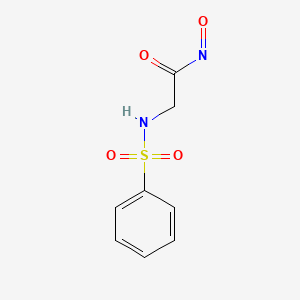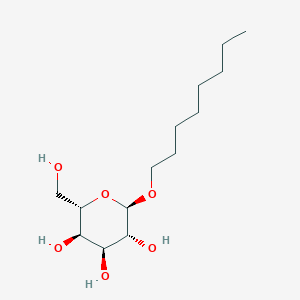![molecular formula C18H13N3O4 B10757157 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid](/img/structure/B10757157.png)
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is a chemically complex and biologically significant compound with intriguing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid typically involves the condensation of indole derivatives. Commonly, the starting materials are substituted indoles, which are subjected to specific reaction conditions such as:
Base-catalyzed reactions to promote condensation.
Solvent systems like ethanol or dimethyl sulfoxide.
Specific temperature controls ranging from 25°C to 100°C.
Industrial Production Methods: Industrial-scale synthesis often employs continuous flow techniques to maintain precise control over reaction parameters. This ensures a high yield and consistent purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: Undergoes oxidation with reagents like hydrogen peroxide.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Halogenation using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (bromine, chlorine) in solvents like dichloromethane.
Major Products
Oxidation: Yields higher-order oxides.
Reduction: Produces reduced indole derivatives.
Substitution: Generates halogenated indole compounds.
Aplicaciones Científicas De Investigación
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is utilized across various fields:
Chemistry: As a precursor in synthetic organic chemistry for developing complex molecules.
Biology: Used in studying enzyme interactions and protein folding mechanisms.
Medicine: Potential therapeutic agent in targeting specific biochemical pathways.
Industry: Applied in the synthesis of advanced materials and dyes.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: Interaction with enzymes such as oxidases and reductases.
Pathways Involved: It influences pathways related to oxidative stress and cellular redox states.
The compound's reactive oxo group plays a crucial role in its biological activity, enabling it to modulate enzymatic functions and signaling pathways.
Comparación Con Compuestos Similares
Indole-3-acetic acid
2-oxoindoline
7H-indole derivatives
Propiedades
Fórmula molecular |
C18H13N3O4 |
|---|---|
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C18H13N3O4/c22-14(23)9-25-21-16-11-6-2-4-8-13(11)19-17(16)15-10-5-1-3-7-12(10)20-18(15)24/h1-6H,7-9H2,(H,22,23)/b17-15-,21-16- |
Clave InChI |
BFQRPTKOSYMPOL-VGVGFMIESA-N |
SMILES isomérico |
C1C=CC=C\2C1=N/C(=C\3/C4=CC=CCC4=NC3=O)/C2=N\OCC(=O)O |
SMILES canónico |
C1C=CC=C2C1=NC(=C3C4=CC=CCC4=NC3=O)C2=NOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl (1r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hepta-2,5-Diene-2,3-Dicarboxylate](/img/structure/B10757083.png)
![5-(3-Carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid](/img/structure/B10757084.png)

![N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine](/img/structure/B10757093.png)
![5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B10757097.png)
![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide](/img/structure/B10757120.png)




![Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate](/img/structure/B10757165.png)
